![molecular formula C17H20N4O3 B2813636 4-((1H-pyrazol-1-yl)methyl)-N-(benzo[d][1,3]dioxol-5-yl)piperidine-1-carboxamide CAS No. 1421485-56-4](/img/structure/B2813636.png)
4-((1H-pyrazol-1-yl)methyl)-N-(benzo[d][1,3]dioxol-5-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the starting materials available and the desired yield and purity of the final product. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (pyrazole and benzo[d][1,3]dioxol-5-yl) could contribute to the overall stability of the molecule. The piperidine ring could introduce some flexibility into the molecule, potentially influencing its interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group could potentially participate in acid-base reactions. The aromatic rings might undergo electrophilic aromatic substitution reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could increase its solubility in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .Applications De Recherche Scientifique
Molecular Interaction Studies
Research on compounds structurally related to "4-((1H-pyrazol-1-yl)methyl)-N-(benzo[d][1,3]dioxol-5-yl)piperidine-1-carboxamide" has been directed towards understanding their interaction with cannabinoid receptors. For instance, studies on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) revealed its potent and selective antagonism for the CB1 cannabinoid receptor. This research provides insights into the conformations and molecular interactions essential for receptor binding, employing techniques like AM1 molecular orbital method, comparative molecular field analysis (CoMFA), and three-dimensional quantitative structure-activity relationship (3D-QSAR) models (Shim et al., 2002).
Functionalization Reactions
Another study focused on the functionalization reactions of 1H-pyrazole-3-carboxylic acid, which shares a pyrazole core with the compound of interest. This research explored the conversion of the acid to corresponding amides and other derivatives, enhancing our understanding of the chemical reactivity and potential applications of pyrazole-based compounds (Yıldırım et al., 2005).
Synthesis of Novel Compounds
The synthesis of novel compounds featuring the pyrazole moiety, such as thiazole-aminopiperidine hybrid analogues, has been researched for their potential as Mycobacterium tuberculosis GyrB inhibitors. These studies not only contribute to the development of new therapeutic agents but also highlight the versatility of pyrazole-based compounds in medicinal chemistry (Jeankumar et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-17(19-14-2-3-15-16(10-14)24-12-23-15)20-8-4-13(5-9-20)11-21-7-1-6-18-21/h1-3,6-7,10,13H,4-5,8-9,11-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACZTINKMITFPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-pyrazol-1-yl)methyl)-N-(benzo[d][1,3]dioxol-5-yl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2813553.png)
![4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2813555.png)
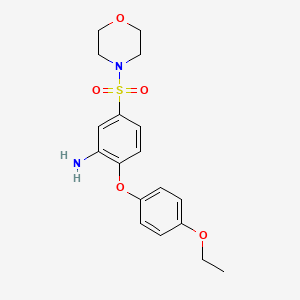

oxy]methyl})phosphinic acid](/img/structure/B2813561.png)
![Methyl 5,5,7,7-tetramethyl-2-[(2-naphthalen-1-ylacetyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2813564.png)
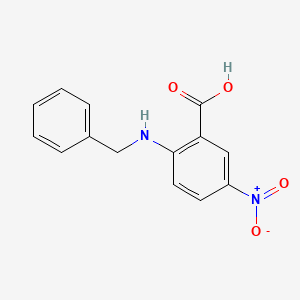
![2-(4-Chlorophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate](/img/structure/B2813566.png)
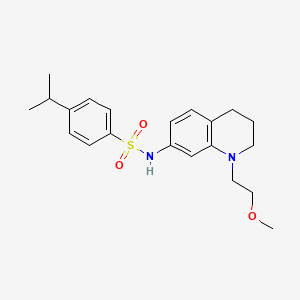
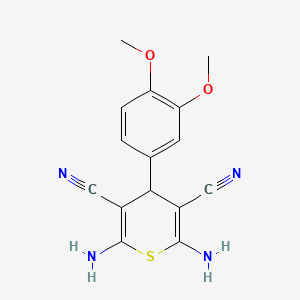
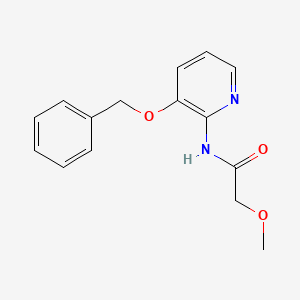
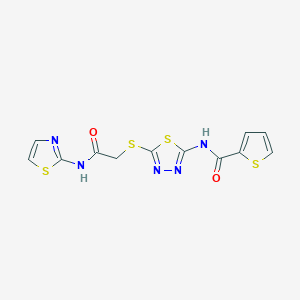
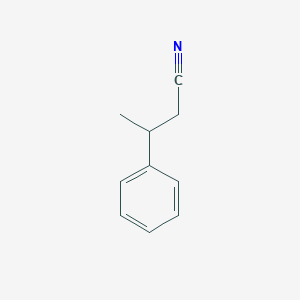
![2,4-dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2813576.png)